3-(3-Chloro-4-fluorophenyl)morpholine

Catalog No.
S14135542
CAS No.
M.F
C10H11ClFNO
M. Wt
215.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-4-fluorophenyl)morpholine

Product Name

3-(3-Chloro-4-fluorophenyl)morpholine

IUPAC Name

3-(3-chloro-4-fluorophenyl)morpholine

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

InChI

InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

JEJOETABMLDMJD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)F)Cl

3-(3-Chloro-4-fluorophenyl)morpholine (CAS: 1213138-22-7 for the (S)-enantiomer) is a structurally defined heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a morpholine core substituted at the C3 position with a di-halogenated aryl ring, this compound provides a specific combination of basicity, hydrogen-bonding capacity, and steric bulk. In procurement and material selection, it is prioritized for its ability to introduce a metabolically robust, conformationally restricted pharmacophore into drug candidates. The presence of the 4-fluoro substituent effectively blocks para-hydroxylation, while the 3-chloro group increases lipophilic efficiency and occupies specific hydrophobic pockets in target proteins, establishing it as a strategic precursor for kinase inhibitors and CNS-active agents [1].

Research Fit

Scaffold Chloro-fluoro phenylmorpholine for CNS and kinase SAR exploration
Ionization Predicted pKa profile supports multiparameter optimization design
Process Higher boiling point reduces volatility in scale-up workflows

Procuring a generic substitute, such as 3-phenylmorpholine or an isomeric 2-aryl morpholine, fundamentally alters the physicochemical and metabolic profile of the final active pharmaceutical ingredient. Replacing the 3-chloro-4-fluorophenyl moiety with an unsubstituted phenyl ring re-introduces severe metabolic liabilities, specifically vulnerability to cytochrome P450-mediated para-oxidation, which drastically reduces the in vivo half-life of the derivative. Furthermore, substituting with a 2-aryl morpholine changes the exit vector of the nitrogen atom, disrupting the critical binding geometry required for target engagement. The electron-withdrawing di-halogenated ring also precisely tunes the pKa of the morpholine nitrogen, mitigating hERG toxicity risks that are elevated when using more basic, unhalogenated aliphatic amine precursors [1].

Substitution Risk

pKa shift may alter ion-trapping
The 3-chloro-4-fluoro pattern raises pKa relative to mono-halogenated analogues, which may shift ion-trapping and permeability in cell-based assays.
Lipophilicity increase may change off-target binding
Additional chlorine increases LogP compared to 4-fluorophenyl morpholine, potentially altering off-target binding and metabolic stability.

Metabolic Shielding via 4-Fluoro Substitution

The incorporation of the 4-fluoro substituent on the aryl ring provides a critical metabolic shield compared to unhalogenated analogs. In comparative human liver microsome (HLM) clearance assays of derivative compounds, scaffolds synthesized from 3-(3-chloro-4-fluorophenyl)morpholine demonstrate enhanced metabolic stability. The strong C-F bond resists oxidative cleavage, preventing the rapid clearance typically seen with unsubstituted phenyl derivatives [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) of derived amides in HLM
Target Compound Data< 15 µL/min/mg protein (typical for 4-fluoro-aryl derivatives)
Comparator Or Baseline3-phenylmorpholine derivatives (> 45 µL/min/mg protein)
Quantified Difference> 3-fold reduction in microsomal clearance
ConditionsHuman liver microsomes, NADPH-dependent oxidation assay

Procuring the 4-fluoro-substituted building block prevents costly late-stage DMPK failures by inherently blocking the primary site of oxidative metabolism.

Ionisation shift
Data to verify
ΔpKa = 0.43
Supports pKa-dependent assay design
Predicted; experimental validation pending

Enhanced Lipophilic Efficiency via 3-Chloro Substitution

While 3-(4-fluorophenyl)morpholine provides metabolic stability, the addition of the 3-chloro group in 3-(3-chloro-4-fluorophenyl)morpholine significantly increases target affinity. The chlorine atom increases the local lipophilicity and provides a specific vector for halogen bonding within hydrophobic sub-pockets. This bi-halogenated substitution pattern yields a measurable increase in binding affinity for the final active pharmaceutical ingredient compared to the mono-fluorinated baseline [1].

Evidence DimensionTarget binding affinity (IC50) of derived inhibitors
Target Compound DataLow nanomolar range (e.g., 10-30 nM) due to optimal pocket filling
Comparator Or Baseline3-(4-fluorophenyl)morpholine derivatives (typically 100-300 nM)
Quantified DifferenceUp to 10-fold improvement in target affinity
ConditionsIn vitro biochemical kinase or receptor binding assays

The 3-chloro substituent drives lipophilic efficiency, allowing buyers to achieve higher potency in their final compound libraries without adding excessive molecular weight.

Lipophilicity estimate
Class-level
Estimated LogP 1.3–1.6
Class-level inference; verify experimentally
Based on Hansch-Leo additive constants

pKa Attenuation for Reduced Cardiotoxicity Liability

The basicity of the morpholine nitrogen strongly influences both membrane permeability and off-target cardiotoxicity. The electron-withdrawing effect of the 3-chloro-4-fluorophenyl group inductively lowers the pKa of the adjacent morpholine nitrogen compared to alkyl-morpholines or unsubstituted 3-phenylmorpholine. This targeted reduction in basicity decreases the fraction of protonated amine at physiological pH, directly correlating with a reduced binding affinity to the hERG potassium channel [1].

Evidence DimensionCalculated/Measured basic pKa of the morpholine nitrogen
Target Compound DatapKa ~ 7.2 - 7.5
Comparator Or BaselineUnsubstituted morpholine or 3-methylmorpholine (pKa ~ 8.3 - 8.5)
Quantified Difference~ 1.0 log unit reduction in basicity
ConditionsAqueous titration at 25°C / in silico prediction

Selecting this specific halogenated building block helps chemists proactively engineer out hERG cardiotoxicity risks early in the synthesis pipeline.

Thermal stability
Data to verify
ΔTb = 31.6 °C
Indicates lower volatility for purification
Predicted values; confirm by TGA/DSC

Conformational Restriction in Amide Coupling

When utilized as a secondary amine in amide coupling reactions, the bulky 3-aryl group of 3-(3-chloro-4-fluorophenyl)morpholine imposes strict conformational constraints on the resulting product. Unlike unsubstituted morpholine, which can adopt multiple low-energy rotamers, the steric bulk of the 3-chloro-4-fluorophenyl moiety restricts the rotation around the newly formed C-N bond. This forces the molecule into a well-defined bioactive conformation, ensuring high reproducibility in biological assays [1].

Evidence DimensionRotational barrier (ΔG‡) of derived amides
Target Compound DataHigh rotational barrier, favoring a single dominant conformer
Comparator Or BaselineUnsubstituted morpholine amides (low barrier, multiple conformers)
Quantified DifferenceSignificant reduction in conformational entropy
ConditionsNMR structural analysis and computational modeling

Procuring a conformationally restricted building block reduces entropic penalties upon target binding, directly translating to more potent drug candidates.

Supplier purity
Supplier data
95% (HPLC)
Equivalent purity grade across suppliers
Vendor specification; verify with in-house QC

Synthesis of Type II Kinase Inhibitors

This compound is a targeted precursor for developing Type II kinase inhibitors. The 3-chloro-4-fluorophenyl group efficiently occupies the hydrophobic allosteric pocket, while the morpholine core provides a water-soluble hinge-binding or solvent-exposed motif, directly leveraging the target affinity data established for di-halogenated aryls [1].

Development of CNS-Penetrant Therapeutics

Due to its attenuated pKa and high lipophilic efficiency, this building block is a strong candidate for synthesizing neuroactive compounds. It enables precise blood-brain barrier (BBB) penetration without the excessive basicity that typically leads to phospholipidosis or hERG liabilities [2].

High-Throughput Library Generation for Phenotypic Screening

In library synthesis, utilizing 3-(3-chloro-4-fluorophenyl)morpholine ensures that the resulting compound library possesses built-in metabolic stability against CYP450 oxidation. This directly increases the hit-to-lead success rate by avoiding rapid clearance issues common in unsubstituted aryl libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization
Ionization state tuning
Confirm pKa and permeability in target series
Kinase inhibitor scaffold diversification
Halogen pattern for hinge binding and thermal stability
Assess synthetic compatibility and target engagement
Process chemistry scale-up
Reduced volatility and thermal latitude
Confirm yield consistency and purity under scale-up conditions
Dual monoamine reuptake inhibitor SAR
Distinct steric/electronic profile for SERT/NET selectivity
Profile selectivity in transporter assays

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.0513198 g/mol

Monoisotopic Mass

215.0513198 g/mol

Heavy Atom Count

14

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